4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde
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Overview
Description
“4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde” is a pyrazole derivative . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Scientific Research Applications
Antimicrobial Applications
A study by Bhat et al. (2016) highlights the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents through a Vilsmeier–Haack reaction approach. These compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The antibacterial results were further supported by in silico molecular docking studies, suggesting these derivatives as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Synthetic Applications
The work by Neidlein and Schröder (1992) on the reactions of 4-Bromo-1,6-methano[10]annulene-3-carbaldehyde showcased the synthesis of heteroanellated 1,6-Methano[10]annulenes, demonstrating the compound's versatility in creating complex chemical structures with potential applications in material science and pharmaceuticals (Neidlein & Schröder, 1992).
Chemotherapeutic Potential
Fahmy et al. (2016) explored the synthesis of tri-substituted pyrazole derivatives starting with the formylation of semicarbazone via the Vilsmeier–Haack reaction. These new chemical entities were screened for their anticancer activity on various human cancer cell lines, showing remarkable activity. Specifically, compounds exhibited high potency against hepatocellular carcinoma HepG2, breast cancer MCF-7, lung carcinoma A549, and prostatic cancer PC3, highlighting their potential as potent anticancer agents (Fahmy et al., 2016).
Green Chemistry Applications
Li et al. (2015) disclosed a green method for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid-promoted directed annulation of 5-(aryloxy)-1H-pyrazole-4-carbaldehydes in aqueous media. This innovative approach offers an environmentally friendly and efficient protocol for constructing a wide range of products, emphasizing the role of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde derivatives in advancing green chemistry practices (Li et al., 2015).
Future Directions
Given the broad spectrum of biological activities of pyrazoles, this nucleus has attracted the attention of many researchers to study its skeleton chemically and biologically . Therefore, future research could focus on exploring the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of “4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde”.
Properties
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c1-12-3(2-13)4(7)5(11-12)6(8,9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWSFUBGAHODQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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